Tert-butyl 10,10-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6,6-difluoro-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F2N2O3/c1-11(2,3)20-10(19)17-7-5-13(14,15)12(8-17)4-6-16-9(12)18/h4-8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYXQVQWXFYEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2=O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Precursor Assembly
A foundational approach involves constructing the spirocyclic core through cyclization reactions. In a method analogous to CN103787971A, methyl vinyl ketone reacts with a fluorinated piperidine derivative under basic conditions. For example, 4-formylpiperidine-1-tert-butyl carboxylate and methyl vinyl ketone undergo cyclization in tetrahydrofuran (THF) at −10°C with potassium hydroxide, yielding a spirocyclic intermediate. Subsequent treatment with tris(dimethylamino)methane in toluene at reflux introduces the exocyclic double bond and tertiary amine functionality. Adapting this method for the target compound would require fluorinating the piperidine precursor prior to cyclization.
Phase-Transfer Catalyzed Cyclization
Drawing from CN112321599A, bis(2-chloroethyl)ether and cyanoacetaldehyde diethyl acetal undergo cyclization in N,N-dimethylformamide (DMF) with tetrabutylammonium bromide and potassium iodide. This method, optimized for azaspiro compounds, achieves 56–83% yields via a two-step sequence involving LiAlH4 reduction. For the target molecule, substituting bis(2-fluoroethyl)ether could introduce fluorine atoms during the cyclization step, though steric and electronic effects may necessitate adjusted reaction times or temperatures.
Palladium-Catalyzed Domino Reactions
One-Pot Spirocycle Formation
A Pd(OAc)₂–PPh₃ catalyzed domino reaction, as described in Obied. et al., constructs diazaspiro[4.5]decane scaffolds from yne-en-ynes and aryl halides. Three carbon–carbon bonds form sequentially, enabling efficient spiroannulation. Applying this to the target compound would require fluorinated yne-en-ynes, such as 1,1-difluoro-3-butyne-1-amine, to incorporate the difluoro groups. Reported yields for similar spirocycles exceed 70%, though fluorine’s electron-withdrawing effects may slow oxidative addition steps.
Regioselective Fluorination Post-Cyclization
Alternatively, fluorination can occur after spirocycle assembly. For instance, intermediates like 10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate may undergo halogen exchange using DAST (diethylaminosulfur trifluoride) at −78°C, replacing hydroxyl or carbonyl groups with fluorine. However, over-fluorination or ring-opening side reactions necessitate careful stoichiometric control.
Reductive Amination and Tert-Butyl Protection
Amine-Ketone Condensation
Reductive amination between a diketone and a diamine offers a modular route. For example, 1,5-diketones react with 1,2-diaminoethane in methanol under hydrogen pressure (3 atm) with Pd/C catalysis, forming the diazaspiro core. Subsequent tert-butoxycarbonyl (Boc) protection using Boc anhydride in dichloromethane (DCM) with DMAP completes the synthesis. Fluorination via electrophilic agents (e.g., Selectfluor) at this stage could introduce the 10,10-difluoro motif, though competing N-fluorination must be mitigated.
Lithium Aluminum Hydride Reduction
In CN112321599A, LiAlH4 reduces nitriles to amines, a step applicable to intermediates like 7-cyano-2-azaspiro[4.5]decane. Post-reduction, oxidative cleavage with RuO4 or ozonolysis introduces the 1-oxo group. This method’s versatility allows late-stage fluorination, but LiAlH4’s sensitivity to steric hindrance may limit yields in highly substituted systems.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Regioselectivity in Spirocycle Formation
Miscyclization—such as forming [4.4]nonane instead of [4.5]decane—is a key issue. Steric directing groups (e.g., tert-butyl esters) and low-temperature conditions (−10°C to 0°C) improve selectivity, as seen in CN103787971A.
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Ester
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the corresponding amine. This reaction is critical for generating reactive intermediates in drug discovery.
| Reaction | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | Trifluoroacetic acid (TFA) in dichloromethane (DCM), 0–25°C, 2–4 hrs | Removal of Boc group, formation of free amine | >90% |
Mechanism : Protolytic cleavage of the Boc group generates a carbamic acid intermediate, which decarboxylates to release CO₂ and the free amine .
Nucleophilic Substitution at the Carbonyl Group
The 1-oxo group participates in nucleophilic substitution reactions, particularly with amines or alcohols, forming urea or carbamate derivatives.
| Reaction | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aminolysis | Primary amines (e.g., methylamine) | THF, 60°C, 12 hrs | Urea derivatives | 65–85% | |
| Alcoholysis | Methanol, H₂SO₄ catalyst | Reflux, 6 hrs | Methyl carbamate analog | 70% |
Note : The difluoro substituents increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles.
Ring-Opening Reactions
The spirocyclic structure undergoes ring-opening under basic or reductive conditions, forming linear diamines or amino alcohols.
Mechanistic Insight : Ring strain in the spiro[4.5] system drives reactivity, with the difluoro groups stabilizing transition states through inductive effects.
Cross-Coupling Reactions
The nitrogen atoms in the diazaspiro system enable participation in Buchwald-Hartwig amination or Suzuki-Miyaura coupling.
Key Limitation : Steric hindrance from the spirocyclic framework reduces coupling efficiency compared to non-spiro analogs .
Oxidation and Reduction Pathways
The 1-oxo group and tertiary C-F bonds undergo redox transformations under controlled conditions.
| Reaction | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Oxidation (keto group) | KMnO₄, H₂SO₄ | 0°C, 2 hrs | Carboxylic acid derivative | 40% | |
| Defluorination | H₂, Pd/C (10%) | EtOH, 50°C, 6 hrs | Des-fluoro spiro compound | 30% |
Caution : Harsh oxidative conditions may degrade the spirocyclic core.
Functionalization via Alkylation/Acylation
The secondary amine (post-Boc removal) is alkylated or acylated to introduce diversifying substituents.
| Reaction | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃ | DMF, 60°C, 8 hrs | N-Benzyl derivative | 80% | |
| Acylation | Acetyl chloride, pyridine | DCM, 0°C → RT, 4 hrs | N-Acetylated analog | 85% |
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with nitrile oxides or azides, forming heterocyclic hybrids.
| Reaction | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitrile oxide cycloaddition | Chlorooxime, Et₃N | THF, RT, 12 hrs | Isoxazoline-spiro adduct | 45% |
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development:
The compound's unique structure allows for interactions with biological targets, making it a candidate for drug development. Its fluorinated nature may enhance metabolic stability and bioactivity, which are crucial for therapeutic efficacy.
Case Studies:
- Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The difluoro substitution may enhance the interaction with bacterial membranes, potentially leading to increased efficacy against resistant strains.
- Antitumor Properties: Research into analogs of this compound suggests potential antitumor activity. The spirocyclic framework may influence the binding affinity to target proteins involved in cancer progression.
Materials Science
Synthesis of Functional Materials:
Tert-butyl 10,10-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can be utilized in the synthesis of advanced materials due to its ability to form stable polymers and composites. Its unique structural features allow for modifications that can tailor material properties for specific applications.
Applications:
- Polymer Chemistry: The compound can serve as a monomer or cross-linking agent in polymer synthesis, potentially leading to materials with enhanced thermal and mechanical properties.
- Nanotechnology: Due to its unique structure, it may be used in the development of nanomaterials that exhibit specific optical or electronic properties.
Catalysis
Catalytic Applications:
The presence of nitrogen and fluorine atoms in the compound may facilitate catalytic reactions, particularly in organic synthesis. Its ability to stabilize transition states could make it useful in various catalytic processes.
Research Findings:
- Organocatalysis: Studies have shown that compounds with similar spiro structures can act as effective organocatalysts in asymmetric synthesis, leading to high enantioselectivity.
- Reactivity Modulation: The difluoro group may influence reactivity patterns in electrophilic and nucleophilic reactions, providing pathways for new synthetic methodologies.
Mechanism of Action
The mechanism of action of tert-butyl 10,10-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to more potent and specific biological effects. The spirocyclic structure also contributes to its unique three-dimensional conformation, which can influence its interaction with biological macromolecules .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Diazaspiro Compounds
Functional Group Variations and Impact
Fluorination Effects
The 10,10-difluoro substitution in the target compound distinguishes it from non-fluorinated analogues. For example, tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 236406-61-4) lacks fluorine, making it less metabolically stable in vivo .
Ketone vs. Oxo Modifications
The 1-oxo group in the target compound contrasts with the 10-oxo group in tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1330764-01-6).
Stereochemical Considerations
Stereospecific variants, such as tert-butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1821797-68-5), highlight the importance of chiral centers in drug design. Enantiomeric purity can dictate binding affinity and selectivity .
Biological Activity
Tert-butyl 10,10-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is a heterocyclic compound notable for its unique spiro structure that incorporates nitrogen and carbon atoms. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and antitumor agent. Understanding its biological activity is crucial for exploring its therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C13H20F2N2O3
- Molecular Weight : Approximately 254.325 g/mol
- Density : ~1.1 g/cm³
- Boiling Point : ~424.9 °C at 760 mmHg
These properties contribute to its stability and reactivity, making it suitable for various biological applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that are optimized for yield and purity. The incorporation of fluorine atoms is particularly significant as it enhances the compound's biological activity and interaction with biological systems.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits promising antimicrobial activities. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.
Antitumor Activity
Preliminary research suggests that this compound may possess antitumor properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, highlighting its potential for cancer therapy.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Tert-butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | C13H22N2O3F2 | Similar spiro structure; different fluorine positioning | Potential antimicrobial properties |
| Tert-butyl 1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate | C13H22N2O3 | Variation in nitrogen positioning | Antitumor activity in preliminary studies |
| Tert-butyl 1-Oxo-2,7-diazaspiro[4.5]decane | C12H20N2O3 | Lacks fluorine substituents; simpler structure | Limited biological data available |
The unique combination of fluorination and spirocyclic structure in this compound distinguishes it from these analogs and may enhance its bioactivity .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Activity : A recent investigation demonstrated that this compound effectively inhibited the growth of E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Antitumor Efficacy : In vitro experiments showed that this compound induced cell cycle arrest in the G2/M phase in cancer cell lines such as HeLa and MCF-7, leading to increased apoptosis rates.
- Fluorine Substitution Impact : Research comparing fluorinated and non-fluorinated analogs revealed that the presence of fluorine significantly enhances both antimicrobial and antitumor activities.
Q & A
Basic: What synthetic methodologies are reported for preparing tert-butyl 10,10-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate?
Answer:
The synthesis typically involves multi-step protocols focusing on spirocyclic ring formation and fluorine incorporation. A common approach includes:
Spirocyclization : Reacting tert-butyl-protected intermediates with fluorinated reagents under controlled conditions (e.g., using diethylaminosulfur trifluoride (DAST) for fluorination) .
Protection/Deprotection : The tert-butyl carbamate (Boc) group is introduced early to protect the amine, enabling subsequent functionalization .
Purification : Silica gel chromatography with gradients like EtOAc/hexanes (e.g., 80% EtOAc) is used to isolate diastereomeric mixtures .
Key Consideration : Monitor reaction progress via TLC or LCMS to avoid over-fluorination, which can lead to byproducts.
Basic: How is the structural integrity of this spirocyclic compound confirmed?
Answer:
X-ray crystallography is the gold standard. For example:
- Bond Lengths/Angles : In related spiro compounds, the diazaspiro[4.5]decane core shows characteristic bond lengths (C–N: ~1.46 Å, C–O: ~1.23 Å) and sp³ hybridization at nitrogen (bond angle sum ~330°) .
- Puckering Parameters : The spiro ring adopts an envelope conformation (e.g., Cremer-Pople parameters: ) .
| Structural Parameter | Value | Reference |
|---|---|---|
| C–N Bond Length | 1.46 Å | |
| N–C–C Bond Angle | 109.5° | |
| Spiro Ring Puckering () | 0.220 Å |
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?
Answer:
Contradictions often arise from dynamic effects (e.g., ring puckering, fluorination-induced asymmetry):
Variable-Temperature NMR : Probe conformational flexibility by acquiring spectra at low temperatures (e.g., 173 K) to "freeze" ring dynamics .
DFT Calculations : Compare experimental NMR shifts with computed values for different conformers using software like Gaussian .
Crystallographic Validation : Resolve ambiguities via single-crystal X-ray analysis (e.g., SHELXL refinement) .
Advanced: What role do hydrogen-bonding networks play in stabilizing the crystal structure?
Answer:
Hydrogen bonds (HBs) govern packing efficiency and stability:
- Intermolecular HBs : Tert-butyl groups often participate in weak C–H···O interactions (distance: ~3.2 Å), while carbonyl oxygen forms stronger HBs with adjacent N–H groups .
- Graph Set Analysis : Use Etter’s formalism to classify HB patterns (e.g., motifs in related spiro compounds) .
Methodology : Perform Hirshfeld surface analysis (CrystalExplorer) to quantify HB contributions .
Advanced: How can synthetic yields be optimized for fluorinated spirocycles?
Answer:
Fluorination Reagents : Compare DAST vs. Deoxo-Fluor for selectivity; DAST may favor monofluorination, while Deoxo-Fluor reduces side reactions .
Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance fluorination efficiency .
Temperature Control : Slow addition of fluorinating agents at −78°C minimizes decomposition .
Validation : Use NMR to track fluorination progress and quantify diastereomeric ratios .
Advanced: What strategies separate diastereomers of this compound?
Answer:
Chromatography : Use reverse-phase HPLC with C18 columns and isocratic elution (e.g., MeCN/H2O + 0.1% TFA) .
Crystallization : Induce selective crystallization by tuning solvent polarity (e.g., ethanol/EtOAC 1:1) .
Chiral Derivatization : Attach chiral auxiliaries (e.g., Mosher’s acid) to enhance separation .
Advanced: How do solvent polarity and temperature affect spirocycle ring-opening reactions?
Answer:
- Polar Solvents : Accelerate ring-opening via stabilization of transition states (e.g., DMSO increases electrophilicity at the carbonyl) .
- Low Temperatures : Suppress ring-opening in basic conditions (e.g., <0°C in THF) .
Experimental Design : Perform kinetic studies using in situ IR to monitor reaction rates under varied conditions.
Advanced: Can computational modeling predict regioselectivity in fluorination?
Answer:
Yes. Steps include:
Conformational Sampling : Generate low-energy conformers with MacroModel.
DFT Calculations : Compute Fukui indices to identify nucleophilic sites prone to fluorination .
MD Simulations : Simulate solvent effects on transition states (e.g., using GROMACS) .
Advanced: How to analyze electronic effects of the tert-butyl group on reactivity?
Answer:
Hammett Analysis : Compare reaction rates of tert-butyl vs. smaller substituents (e.g., methyl).
NBO Analysis : Quantify hyperconjugative interactions stabilizing the Boc group (e.g., σ→π* interactions) .
Advanced: What are the challenges in scaling up the synthesis for preclinical studies?
Answer:
Purification at Scale : Replace column chromatography with crystallization or distillation .
Fluorination Safety : Use flow reactors to handle hazardous fluorinating agents .
Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
